(3Z)-3-[(2-bromophenyl)imino]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-[(2-BROMOPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromophenyl group attached to an imino group, which is further connected to a dihydroindolone structure. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-BROMOPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 2-bromoaniline with isatin under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. Industrial production may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2-BROMOPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-[(2-BROMOPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Research is ongoing to explore their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, (3Z)-3-[(2-BROMOPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2-BROMOPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
(Z)-[(4-BROMOPHENYL)IMINO]METHYL BENZENETELLURENYL BROMIDE: This compound shares a similar imino group and bromophenyl structure but differs in the presence of a tellurium atom.
2-BROMODIPHENYLAMINE: This compound has a similar bromophenyl group but lacks the indolone structure.
Uniqueness
(3Z)-3-[(2-BROMOPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of a bromophenyl group with an indolone structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C14H9BrN2O |
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Molecular Weight |
301.14 g/mol |
IUPAC Name |
3-(2-bromophenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C14H9BrN2O/c15-10-6-2-4-8-12(10)16-13-9-5-1-3-7-11(9)17-14(13)18/h1-8H,(H,16,17,18) |
InChI Key |
AIHFMODGKKPMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3Br)C(=O)N2 |
Origin of Product |
United States |
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